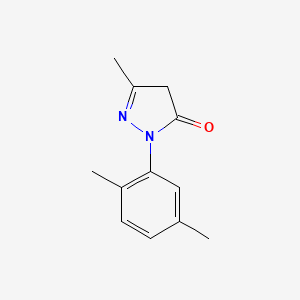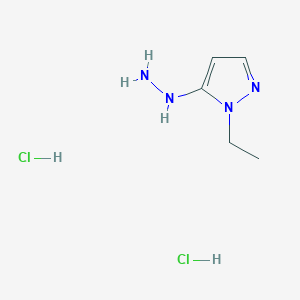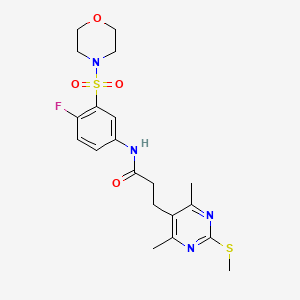
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and later gained popularity as a recreational drug due to its psychoactive effects. However, its potential as a therapeutic agent has been the focus of recent scientific research.
Mechanism of Action
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide acts on the endocannabinoid system, specifically the CB1 receptor, which is found predominantly in the central nervous system. It binds to the receptor and activates it, leading to a range of effects including pain relief, reduced inflammation, and altered mood and cognition.
Biochemical and physiological effects:
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as effects on mood and cognition. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, it has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. However, it can also have negative effects on cognition and memory, particularly at higher doses.
Advantages and Limitations for Lab Experiments
One advantage of (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide in lab experiments is its ability to selectively activate the CB1 receptor, allowing for more targeted effects than other cannabinoids. Additionally, its synthetic nature allows for more precise control over dosage and purity. However, its psychoactive effects can make it difficult to use in certain experiments, particularly those involving cognitive or behavioral testing.
Future Directions
There are several potential future directions for research on (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide. One area of interest is its potential as a pain medication, particularly as an alternative to opioids. Additionally, its anti-inflammatory effects could make it a promising therapy for conditions such as inflammatory bowel disease and arthritis. However, further research is needed to fully understand its safety and efficacy, particularly in humans.
Synthesis Methods
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide is synthesized through a series of chemical reactions, starting with the reaction of 1,5-cyclooctadiene with benzyl cyanide to form 1-(benzyl)cyclooctene. This is then reacted with propargyl bromide to form 1-(benzyl)-4-(prop-2-yn-1-yl)cyclooctene. The final step involves reacting this compound with 2,4-pentadienoyl chloride to form (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide.
Scientific Research Applications
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic properties in animal models, and has been suggested as a potential alternative to opioid-based pain medications. Additionally, it has been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory bowel disease and arthritis.
properties
IUPAC Name |
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-11-17-15(18)14(12-16)10-6-9-13-7-4-3-5-8-13/h2-10H,1,11H2,(H,17,18)/b9-6+,14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPBROZKZOLEQ-NHZNEZGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-5-phenyl-N-(prop-2-en-1-yl)penta-2,4-dienamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)

